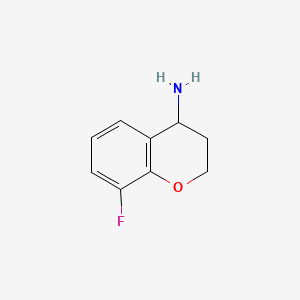
8-Fluorochroman-4-amine
説明
8-Fluorochroman-4-amine is a heterobicyclic compound with the CAS Number: 791043-28-2 . It has a molecular weight of 167.18 . The IUPAC name for this compound is 8-fluoro-3,4-dihydro-2H-chromen-4-ylamine .
Molecular Structure Analysis
The molecular formula of 8-Fluorochroman-4-amine is C9H10FNO . The average mass is 167.180 Da and the monoisotopic mass is 167.074646 Da .Physical And Chemical Properties Analysis
8-Fluorochroman-4-amine has a molecular weight of 167.18 g/mol . The compound is solid in physical form . .科学的研究の応用
Photophysical Properties and Fluorogenic Probes
The photophysical properties of borondipyrromethene analogues, which are related to the fluorochrome family to which 8-Fluorochroman-4-amine could be chemically analogous, have been extensively studied. These studies have revealed that the fluorescence quantum yield and lifetime of these compounds are influenced by solvent polarity and the presence of specific substituents, such as tertiary amines. This suggests potential applications in designing fluorogenic probes and fluorescent markers for biological and chemical sensing applications (Qin et al., 2005).
Synthesis of Novel Compounds
Research has shown the utility of 8-Fluorochroman-4-amine derivatives in the synthesis of novel compounds with potential pharmacological applications. For example, the synthesis of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists has been explored, indicating the role of fluorochroman derivatives in developing new therapeutic agents (Yasunaga et al., 1998).
Fluorogenic and Fluorochromic Probes
The development of fluorogenic and fluorochromic probes based on fluorochroman derivatives highlights their application in detecting and analyzing biological and chemical processes. The environment-sensitive fluorogenic properties of these compounds, particularly in aqueous media, suggest their potential use in various analytical and biological applications, including cellular imaging and analysis (Danilkina et al., 2021).
Fluorescent Switches and Markers
Fluorochroman derivatives have been utilized to construct fluorescent switches and markers, demonstrating their potential in developing advanced materials for optical and electronic applications. The ability to create multivalued logic with tristable fluorescent switches indicates the versatility of these compounds in designing complex systems for information processing and storage (Ferreira et al., 2009).
Synthesis of Tetrahydroisoquinolines
The synthesis of 8-fluoro-3,4-dihydroisoquinoline and its transformation into disubstituted tetrahydroisoquinolines showcase the role of fluorochroman derivatives in synthesizing complex organic molecules. These molecules have potential applications in developing central nervous system drug candidates, highlighting the significance of fluorochroman derivatives in medicinal chemistry (Hargitai et al., 2018).
Antibacterial Properties
The exploration of 8-nitrofluoroquinolone derivatives, synthesized from fluorochroman derivatives, has revealed interesting antibacterial properties against both gram-positive and gram-negative strains. This research opens avenues for developing new antibiotics and understanding the role of fluorine in enhancing antibacterial activity (Al-Hiari et al., 2007).
Safety And Hazards
The safety information for 8-Fluorochroman-4-amine includes GHS05 and GHS07 pictograms, with the signal word "Danger" . The hazard statements include H302 and H318 . It’s advised to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
特性
IUPAC Name |
8-fluoro-3,4-dihydro-2H-chromen-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8H,4-5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXACNHXAKSMYNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585680 | |
| Record name | 8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Fluorochroman-4-amine | |
CAS RN |
791043-28-2 | |
| Record name | 8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

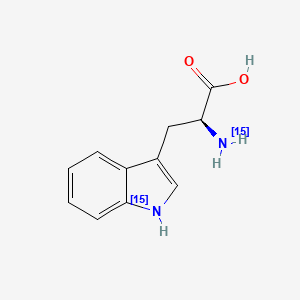
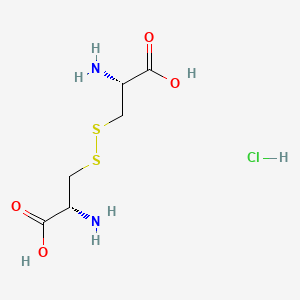
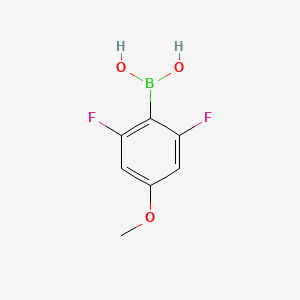
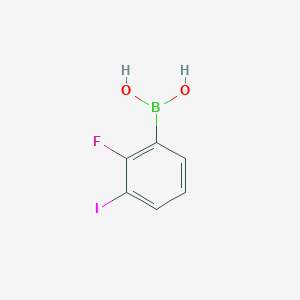
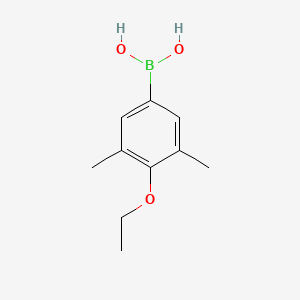
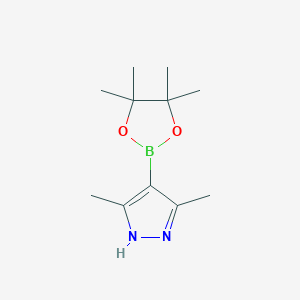
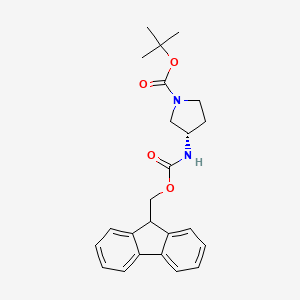
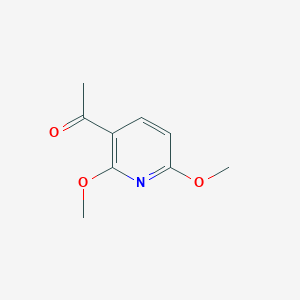
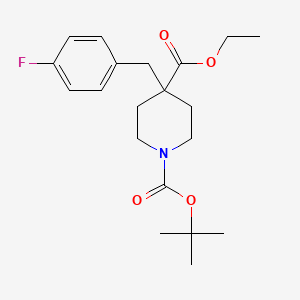
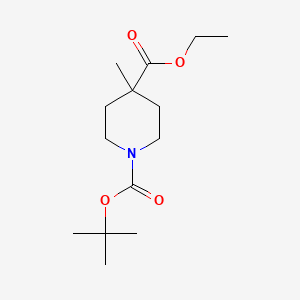
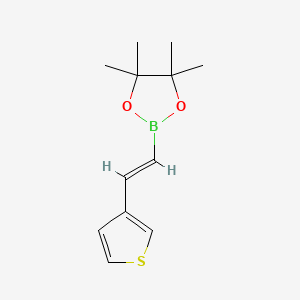
![(R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine](/img/structure/B1316112.png)
![(S)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]-ethyldi-tert.-butylphosphine](/img/structure/B1316113.png)
![1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1316116.png)